3-Ethyl-3-methyloxaziridine

Description

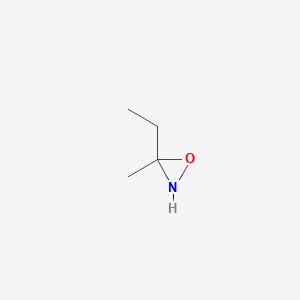

3-Ethyl-3-methyloxaziridine is a three-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring. It is synthesized via the reaction of ethyl methyl ketone with hydroxylamine-O-sulfonic acid (HAOSA), followed by distillation under reduced pressure (0.6 mm Hg) to yield a mixture of the oxaziridine and residual ketone . The compound exhibits a characteristic NH absorption band at 3200 cm⁻¹ in its infrared (IR) spectrum, confirming the presence of the amine functional group .

This oxaziridine has been employed in reactions with Schiff bases (e.g., benzylideneaniline derivatives) to study its electrophilic NH transfer properties. However, unlike other reagents such as HAOSA, it predominantly forms hydrazones rather than diaziridines when reacting with aromatic Schiff bases, highlighting its unique reactivity profile .

Properties

CAS No. |

41316-44-3 |

|---|---|

Molecular Formula |

C4H9NO |

Molecular Weight |

87.12 g/mol |

IUPAC Name |

3-ethyl-3-methyloxaziridine |

InChI |

InChI=1S/C4H9NO/c1-3-4(2)5-6-4/h5H,3H2,1-2H3 |

InChI Key |

ZDWRYUSCYAJEOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(NO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methyloxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls. The oxidation of imines with peracids is a common method, where an imine precursor is treated with a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxaziridine ring . Another approach involves the amination of carbonyl compounds, where a carbonyl compound reacts with an amine in the presence of an oxidizing agent to form the oxaziridine.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using peracids or other oxidizing agents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methyloxaziridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The strained three-membered ring makes it highly reactive and suitable for a range of transformations.

Common Reagents and Conditions:

Oxidation: Oxaziridines are commonly used as oxidizing agents in organic synthesis.

Reduction: Reduction of oxaziridines can lead to the formation of amines or other nitrogen-containing compounds.

Substitution: Nucleophiles can attack the nitrogen or oxygen atom in the oxaziridine ring, leading to ring-opening reactions and the formation of various products.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include amines, sulfoxides, and selenoxides.

Scientific Research Applications

3-Ethyl-3-methyloxaziridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: Oxaziridines have been explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate the potential therapeutic applications of oxaziridines, particularly in drug development.

Industry: In the industrial sector, oxaziridines are used as intermediates in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyloxaziridine involves its ability to act as an electrophilic oxidizing agent. The strained three-membered ring and the relatively weak N-O bond make it highly reactive. In oxidation reactions, the oxaziridine transfers an oxygen atom to the substrate, resulting in the formation of oxidized products . The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Key Findings:

- Substrate Dependence : 3-Ethyl-3-methyloxaziridine and HAOSA both fail to produce diaziridines with aromatic Schiff bases (e.g., benzylideneaniline). Instead, hydrazones form due to competing nucleophilic attack .

- Mechanistic Divergence: The oxaziridine’s electrophilic NH group participates in hydrazone formation, whereas HAOSA’s reactivity involves direct NH transfer, which is more effective for diaziridine synthesis in nonaromatic systems .

Structural and Spectroscopic Comparisons

Oxaziridines vs. Diaziridines:

- Oxaziridines (e.g., this compound): Feature an oxygen-nitrogen ring with NH absorption at 3200 cm⁻¹ (IR). Their strained ring structure enhances electrophilic reactivity .

- Diaziridines (e.g., 1-cyclohexyl-3-(p-bromophenyl)diaziridine): Contain a nitrogen-nitrogen bond and exhibit NH absorption near 3200 cm⁻¹ (IR). X-ray crystallography confirms their planar geometry (monoclinic system, space group P2₁/c) .

HAOSA vs. Oxaziridines:

Reaction Yields and Byproducts

- This compound : Reactions with Schiff bases typically yield hydrazones (e.g., 250 mg of 2a from la) but require chromatographic purification due to ketone contamination from synthesis .

- HAOSA : Produces diaziridines in ~35% yield (e.g., compound 3) but generates semicarbazides and decomposition byproducts under prolonged heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.